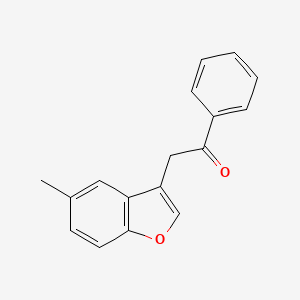
2-(5-Methylbenzofuran-3-yl)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylbenzofuran-3-yl)-1-phenylethanone is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of both benzofuran and phenyl groups in its structure makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The phenylethanone group can then be introduced through Friedel-Crafts acylation using acetophenone and a suitable catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 2-(5-Methylbenzofuran-3-yl)-1-phenylethanone may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(5-Methylbenzofuran-3-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Formation of benzofuran-3-carboxylic acid or phenylacetic acid derivatives.
Reduction: Formation of 2-(5-Methylbenzofuran-3-yl)-1-phenylethanol.
Substitution: Formation of various substituted benzofuran or phenyl derivatives.
科学的研究の応用
2-(5-Methylbenzofuran-3-yl)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-(5-Methylbenzofuran-3-yl)-1-phenylethanone involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The phenylethanone group may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-(5-Bromobenzofuran-3-yl)-1-phenylethanone
- 2-(5-Chlorobenzofuran-3-yl)-1-phenylethanone
- 2-(5-Methoxybenzofuran-3-yl)-1-phenylethanone
Uniqueness
2-(5-Methylbenzofuran-3-yl)-1-phenylethanone is unique due to the presence of the methyl group at the 5-position of the benzofuran ring. This substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
113311-63-0 |
|---|---|
分子式 |
C17H14O2 |
分子量 |
250.29 g/mol |
IUPAC名 |
2-(5-methyl-1-benzofuran-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C17H14O2/c1-12-7-8-17-15(9-12)14(11-19-17)10-16(18)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
InChIキー |
SLVWXTYNTYMWFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


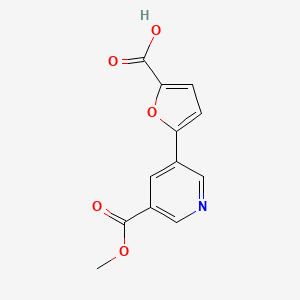
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
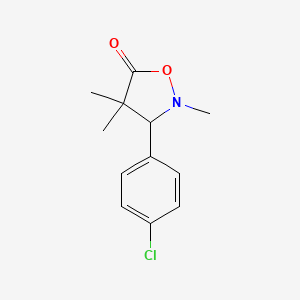
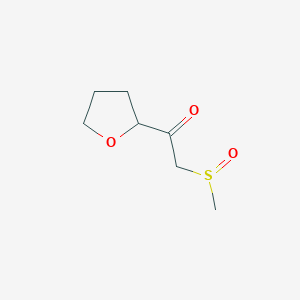
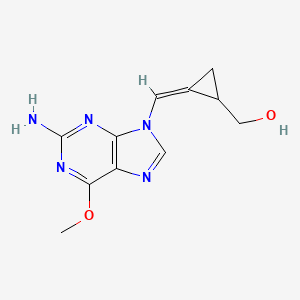

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
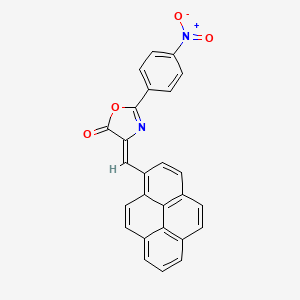

![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

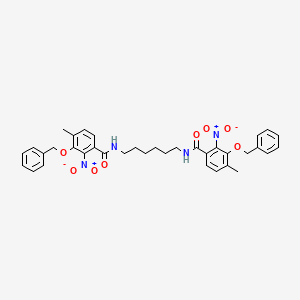
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
